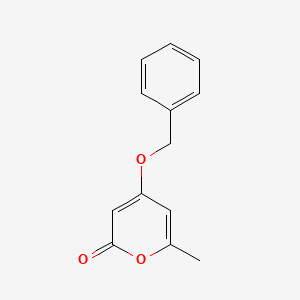

4-Benzyloxy-6-methyl-2H-pyran-2-one

Description

Structure

3D Structure

Properties

CAS No. |

61424-86-0 |

|---|---|

Molecular Formula |

C13H12O3 |

Molecular Weight |

216.23 g/mol |

IUPAC Name |

6-methyl-4-phenylmethoxypyran-2-one |

InChI |

InChI=1S/C13H12O3/c1-10-7-12(8-13(14)16-10)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |

InChI Key |

LSIQTDFHMYCEHC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Benzyloxy-6-methyl-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-Benzyloxy-6-methyl-2H-pyran-2-one. Due to the limited availability of direct experimental data for this specific compound, this document leverages information on its immediate precursor, 4-hydroxy-6-methyl-2H-pyran-2-one (also known as triacetic acid lactone), and closely related analogues to provide a predictive profile.

Chemical Properties

Table 1: Physicochemical Properties of 4-Hydroxy-6-methyl-2H-pyran-2-one

| Property | Value |

| CAS Number | 675-10-5 |

| Molecular Formula | C₆H₆O₃ |

| Molecular Weight | 126.11 g/mol |

| Melting Point | 188-190 °C (decomposes)[1] |

| Appearance | Solid |

Table 2: Physicochemical Properties of 4-Methoxy-6-methyl-2H-pyran-2-one

| Property | Value |

| CAS Number | 672-89-9 |

| Molecular Formula | C₇H₈O₃ |

| Molecular Weight | 140.14 g/mol [2] |

| Melting Point | 83-86 °C[2] |

| Appearance | Solid[2] |

Based on these related structures, this compound would have a molecular formula of C₁₃H₁₂O₃ and a molecular weight of 216.23 g/mol . Its melting point is expected to be within the range of the hydroxy and methoxy analogues, likely a crystalline solid at room temperature.

Table 3: Predicted Spectral Data for this compound

| Data Type | Predicted Chemical Shifts / Key Peaks |

| ¹H NMR | Signals corresponding to the methyl group protons, the vinyl protons of the pyranone ring, the methylene protons of the benzyl group, and the aromatic protons of the phenyl ring. |

| ¹³C NMR | Resonances for the methyl carbon, the carbons of the pyranone ring (including the carbonyl carbon), the methylene carbon of the benzyl group, and the aromatic carbons. |

| IR Spectroscopy | Characteristic peaks for C=O (lactone), C=C (pyranone ring and aromatic ring), and C-O-C (ether) stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the pyranone and benzyl ether moieties. |

Synthesis and Experimental Protocols

The most probable synthetic route to this compound is through the benzylation of its precursor, 4-hydroxy-6-methyl-2H-pyran-2-one.

Experimental Protocol: Benzylation of 4-hydroxy-6-methyl-2H-pyran-2-one (General Procedure)

This protocol is based on standard benzylation methods for hydroxylated compounds.

Materials:

-

4-hydroxy-6-methyl-2H-pyran-2-one

-

Benzyl bromide or benzyl chloride

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

An appropriate solvent (e.g., acetone, DMF, THF)

-

Reagents for work-up and purification (e.g., water, ethyl acetate, hexane, silica gel)

Procedure:

-

Dissolve 4-hydroxy-6-methyl-2H-pyran-2-one in the chosen solvent in a round-bottom flask.

-

Add the base portion-wise to the solution while stirring.

-

Slowly add a stoichiometric equivalent of benzyl bromide or benzyl chloride to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure this compound.

Caption: Synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathways have been reported for this compound, derivatives of 2H-pyran-2-one are known to exhibit a wide range of pharmacological properties. Research on other benzyloxy-substituted heterocyclic compounds suggests potential areas of interest.

For instance, some benzyloxy-pyranone derivatives have been investigated for their effects on neoplastic cell growth.[3] These compounds have been shown to inhibit the synthesis of genetic material and proteins, thereby reducing the growth of cancer cells.[3] The general mechanism of action for such compounds often involves the inhibition of key cellular processes.

Caption: Postulated inhibitory pathway of benzyloxy-pyranones on cell growth.

Conclusion

This compound is a derivative of the naturally occurring triacetic acid lactone. While direct experimental data for this compound is scarce, its chemical properties and a viable synthetic route can be inferred from its precursor and related analogues. The broader class of pyranone derivatives exhibits significant biological activities, suggesting that this compound could be a valuable target for further investigation in drug discovery and development. Future research should focus on its synthesis, full characterization, and screening for various biological activities to unlock its therapeutic potential.

References

Structure Elucidation of 4-Benzyloxy-6-methyl-2H-pyran-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 4-benzyloxy-6-methyl-2H-pyran-2-one, a derivative of the naturally occurring 4-hydroxy-6-methyl-2H-pyran-2-one (triacetic acid lactone). Due to the limited availability of direct experimental data for the title compound, this guide outlines a robust synthetic protocol and presents predicted spectroscopic data based on analogous compounds. This document serves as a valuable resource for researchers interested in the synthesis and characterization of novel pyran-2-one derivatives for potential applications in drug discovery and development.

Introduction

The 2-pyrone scaffold is a privileged heterocyclic motif found in a wide array of natural products and biologically active molecules. Derivatives of 2-pyrones exhibit diverse pharmacological properties, making them attractive targets for synthetic and medicinal chemistry. This compound is a synthetic derivative of 4-hydroxy-6-methyl-2H-pyran-2-one, a compound known to be a versatile building block in organic synthesis. The introduction of a benzyloxy group at the C4-position can significantly modulate the physicochemical and biological properties of the parent molecule, potentially leading to new therapeutic agents. This guide details the synthetic strategy and the expected analytical data for the comprehensive structural characterization of this compound.

Synthetic Protocol

The synthesis of this compound can be efficiently achieved through the O-alkylation of its precursor, 4-hydroxy-6-methyl-2H-pyran-2-one. A reliable method for this transformation is the Mitsunobu reaction, which allows for the formation of an ether linkage under mild conditions.

Synthesis of 4-Hydroxy-6-methyl-2H-pyran-2-one (1)

The starting material, 4-hydroxy-6-methyl-2H-pyran-2-one (also known as triacetic acid lactone), can be synthesized from dehydroacetic acid. A common procedure involves the acid-catalyzed hydrolysis of dehydroacetic acid.

Experimental Protocol:

-

To a solution of dehydroacetic acid in a suitable solvent (e.g., aqueous sulfuric acid), heat the reaction mixture at reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure 4-hydroxy-6-methyl-2H-pyran-2-one.

Synthesis of this compound (2)

The target compound is synthesized via the Mitsunobu reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with benzyl alcohol.

Experimental Protocol:

-

To a stirred solution of 4-hydroxy-6-methyl-2H-pyran-2-one (1 equivalent) and triphenylphosphine (1.5 equivalents) in a dry aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in the same solvent dropwise over a period of 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product, this compound.

Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the predicted spectroscopic data based on the known values for structurally related compounds such as 4-hydroxy-6-methyl-2H-pyran-2-one and 4-methoxy-6-methyl-2H-pyran-2-one.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30-7.45 | m | 5H | Phenyl-H |

| ~5.85 | d | 1H | H -5 |

| ~5.40 | d | 1H | H -3 |

| ~5.15 | s | 2H | -O-CH₂ -Ph |

| ~2.20 | s | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C =O (C2) |

| ~165.0 | C -O (C4) |

| ~160.0 | C -O (C6) |

| ~135.0 | Phenyl-C (quaternary) |

| ~128.5 | Phenyl-C H |

| ~128.0 | Phenyl-C H |

| ~127.5 | Phenyl-C H |

| ~99.0 | C -5 |

| ~90.0 | C -3 |

| ~71.0 | -O-C H₂-Ph |

| ~20.0 | C H₃ |

Table 3: Predicted IR and MS Data for this compound

| Spectroscopic Technique | Predicted Values |

| IR (Infrared) Spectroscopy (cm⁻¹) | ~3050 (Ar-H stretch), ~2950 (C-H stretch), ~1720 (C=O stretch, lactone), ~1640 (C=C stretch), ~1250 (C-O stretch) |

| MS (Mass Spectrometry) (m/z) | Expected [M]⁺ at 216.07 (for C₁₃H₁₂O₃), prominent fragment at 91 (tropylium ion, [C₇H₇]⁺) |

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound from dehydroacetic acid.

Caption: Synthetic pathway to the target compound.

Logical Relationship of Spectroscopic Analysis

This diagram outlines the logical flow of the structural elucidation process.

Caption: Workflow for structure elucidation.

Conclusion

This technical guide provides a detailed framework for the synthesis and structural elucidation of this compound. By leveraging established synthetic methodologies and predictive spectroscopic analysis based on closely related analogs, researchers can confidently prepare and characterize this and other novel 2-pyrone derivatives. The information presented herein is intended to facilitate further research into the biological activities and potential therapeutic applications of this class of compounds.

Spectroscopic and Synthetic Profile of 4-Benzyloxy-6-methyl-2H-pyran-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, a detailed experimental protocol for the synthesis, and relevant biological context for 4-Benzyloxy-6-methyl-2H-pyran-2-one. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, natural product synthesis, and drug discovery.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3-7.5 | m | 5H | Ar-H |

| ~5.8 | s | 1H | H-5 |

| ~5.2 | s | 1H | H-3 |

| ~5.1 | s | 2H | -O-CH₂ -Ph |

| ~2.2 | s | 3H | -CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C-2 (C=O) |

| ~165 | C-4 |

| ~160 | C-6 |

| ~135 | Ar-C (quaternary) |

| ~128-129 | Ar-CH |

| ~98 | C-5 |

| ~90 | C-3 |

| ~70 | -O-C H₂-Ph |

| ~20 | -C H₃ |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Ar C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1720 | Strong | C=O stretch (lactone) |

| ~1640, 1580 | Medium-Strong | C=C stretch (pyran ring) |

| ~1250 | Strong | C-O-C stretch (ether) |

| ~1100 | Strong | C-O-C stretch (lactone) |

| ~700-750 | Strong | Ar C-H bend (monosubstituted) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| [M]+ | Molecular Ion |

| [M - 91]+ | Loss of benzyl group |

| [M - 107]+ | Loss of benzyloxy group |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through the benzylation of 4-hydroxy-6-methyl-2H-pyran-2-one (also known as triacetic acid lactone).

Reaction Scheme:

A schematic of the synthesis of this compound.

Materials:

-

4-hydroxy-6-methyl-2H-pyran-2-one

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-hydroxy-6-methyl-2H-pyran-2-one (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

Biological Context: Quorum Sensing Inhibition

Derivatives of 4-(alkyloxy)-6-methyl-2H-pyran-2-one have been identified as potential inhibitors of quorum sensing (QS) in the pathogenic bacterium Pseudomonas aeruginosa.[1] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. In P. aeruginosa, the LasR-LasI system is a key QS circuit that regulates the expression of virulence factors and biofilm formation.

The proposed mechanism of action for this compound involves the competitive binding to the LasR receptor protein, thereby inhibiting the binding of the natural autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). This disruption of the QS signaling cascade can lead to a reduction in virulence and biofilm formation, making this class of compounds an attractive target for the development of novel anti-infective agents.

Proposed mechanism of quorum sensing inhibition by this compound.

References

An In-depth Technical Guide to 4-Benzyloxy-6-methyl-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Benzyloxy-6-methyl-2H-pyran-2-one, a derivative of the versatile building block 4-hydroxy-6-methyl-2-pyrone. Due to the apparent novelty of this specific compound, this document outlines a proposed synthetic pathway, predicted physicochemical properties, and potential biological significance based on the known activities of related pyran-2-one scaffolds. Furthermore, it details the process for obtaining a Chemical Abstracts Service (CAS) number for a new chemical entity. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and exploration of the therapeutic potential of this and similar molecules.

Introduction

The 2H-pyran-2-one scaffold is a privileged heterocyclic motif present in a wide array of natural products and synthetic compounds exhibiting significant biological activities. Derivatives of 4-hydroxy-6-methyl-2-pyrone, in particular, have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The introduction of a benzyloxy group at the 4-position is anticipated to modulate the lipophilicity and steric bulk of the parent molecule, potentially influencing its pharmacokinetic profile and biological target interactions. This guide focuses on the synthesis and characterization of the hitherto sparsely documented this compound.

Chemical Identifiers and Physicochemical Properties

As of the compilation of this guide, a specific CAS number for this compound has not been found in publicly accessible databases. This suggests that the compound may be novel or has not been registered. The process for obtaining a CAS number for a new substance is detailed in a later section. The predicted identifiers and physicochemical properties are summarized in the table below.

| Identifier/Property | Predicted Value |

| Molecular Formula | C₁₃H₁₂O₃ |

| Molecular Weight | 216.23 g/mol |

| IUPAC Name | 4-(Benzyloxy)-6-methyl-2H-pyran-2-one |

| SMILES | Cc1cc(OC(=O)c=c1)OCc1ccccc1 |

| InChI | InChI=1S/C13H12O3/c1-9-7-11(15-8-10-5-3-2-4-6-10)12(14)16-13(9)8/h2-8H,1H3 |

| Predicted LogP | 2.5 - 3.5 |

| Predicted Boiling Point | ~350-400 °C at 760 mmHg |

| Predicted Melting Point | 80-100 °C |

| Appearance | White to off-white solid |

Proposed Synthesis: O-Benzylation of 4-Hydroxy-6-methyl-2-pyrone

A straightforward and logical synthetic route to this compound is the O-benzylation of the readily available starting material, 4-hydroxy-6-methyl-2-pyrone.

Experimental Protocol

Materials:

-

4-hydroxy-6-methyl-2-pyrone

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 4-hydroxy-6-methyl-2-pyrone (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.

Predicted Characterization Data

-

¹H NMR (CDCl₃, 400 MHz): δ 7.45-7.30 (m, 5H, Ar-H), 6.05 (s, 1H, H-5), 5.85 (s, 1H, H-3), 5.15 (s, 2H, OCH₂Ph), 2.25 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 164.5, 163.0, 160.0, 135.0, 129.0, 128.8, 128.5, 101.0, 99.0, 71.0, 20.0.

-

IR (KBr, cm⁻¹): ν 3060, 2920, 1720 (C=O), 1640, 1580, 1250, 1150, 830, 740, 700.

-

Mass Spectrometry (ESI-MS): m/z 217.08 [M+H]⁺.

Potential Biological Significance and Signaling Pathways

While no specific biological data for this compound is currently available, the broader class of 4-oxy-pyran-2-ones has been associated with a range of biological activities. It is plausible that the title compound could exhibit similar properties.

-

Antimicrobial Activity: Many pyran-2-one derivatives have demonstrated activity against various bacterial and fungal strains.

-

Anti-inflammatory Activity: Some analogs are known to inhibit inflammatory pathways, potentially through the modulation of enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX).

-

Anticancer Activity: Certain pyran-2-ones have shown cytotoxic effects against various cancer cell lines, often by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

The introduction of the benzyloxy group may enhance cell membrane permeability, potentially leading to improved bioavailability and cellular uptake. Further research is required to elucidate the specific biological targets and mechanisms of action.

Caption: Hypothetical signaling pathway for this compound.

Obtaining a CAS Number for a New Chemical Substance

For a novel compound like this compound, a CAS number can be obtained by submitting the substance to the Chemical Abstracts Service. The process generally involves the following steps:

-

Preparation of Submission: Compile all necessary information about the compound, including its chemical structure, stereochemistry (if applicable), and any available analytical data (e.g., NMR, mass spectrometry) that confirms its identity and purity.

-

Contact CAS: Reach out to the CAS Registry Services™ to initiate the registration process.

-

Submission: Submit the compiled information through the appropriate CAS channels.

-

Review and Assignment: CAS scientists will review the submitted data to verify the uniqueness and correctness of the chemical structure. If the substance is indeed new to the CAS REGISTRY®, a unique CAS number will be assigned.

Caption: Workflow for obtaining a CAS Registry Number for a new chemical substance.

Conclusion

This compound represents an intriguing yet underexplored molecule with potential for applications in drug discovery and materials science. This technical guide provides a foundational framework for its synthesis, predicted properties, and a rationale for investigating its biological activity. The outlined procedures and data serve as a starting point for researchers to further explore this and other novel pyran-2-one derivatives.

In-depth Technical Guide on the Biological Activity of 4-Benzyloxy-6-methyl-2H-pyran-2-one

A comprehensive review of the current scientific literature reveals a significant gap in the documented biological activity of the specific compound 4-Benzyloxy-6-methyl-2H-pyran-2-one. Extensive searches of established scientific databases and journals did not yield specific studies detailing its cytotoxic, antimicrobial, enzyme inhibitory, or other pharmacological properties. Consequently, a detailed technical guide with quantitative data, experimental protocols, and signaling pathways for this particular molecule cannot be constructed at this time.

While data on the precise compound of interest is unavailable, the broader class of pyran-2-one derivatives has been the subject of various biological investigations. Research into structurally related compounds offers potential insights into the types of activities that might be associated with the this compound scaffold. These studies have explored a range of activities, including but not limited to:

-

Antimicrobial and Antibiofilm Activity: Certain pyranone derivatives have been investigated for their ability to inhibit the growth of pathogenic bacteria and prevent the formation of biofilms, which are communities of microorganisms that can adhere to surfaces and are notoriously resistant to antibiotics.

-

Enzyme Inhibition: The pyranone core is present in various molecules that have been shown to inhibit the activity of specific enzymes. This is a critical area of drug discovery, as many diseases are caused by the overactivity of certain enzymes.

-

Cytotoxic Activity: Some compounds containing the pyran-2-one moiety have been evaluated for their ability to kill cancer cells, making them of interest in the development of new anticancer agents.

It is important to emphasize that these findings relate to analogs and derivatives, and the specific biological profile of this compound remains undetermined without direct experimental evidence. The presence and position of the benzyloxy and methyl groups are expected to significantly influence its physicochemical properties and, therefore, its interaction with biological targets.

For researchers, scientists, and drug development professionals interested in this molecule, the current landscape represents an opportunity for novel investigation. Future research efforts would need to involve the synthesis of this compound followed by a comprehensive screening program to elucidate its potential biological activities.

Should you be interested in a detailed technical guide on a related pyran-2-one derivative for which there is published biological data, please specify the compound, and a comprehensive report can be compiled based on available scientific literature. This would include the requested data presentation, experimental protocols, and pathway visualizations.

The Natural Occurrence of 6-Methyl-2H-pyran-2-one Derivatives: A Technical Guide for Researchers

A comprehensive overview of the isolation, biosynthesis, and biological activities of a prominent class of fungal secondary metabolites.

This technical guide provides an in-depth exploration of the natural occurrence of 6-methyl-2H-pyran-2-one derivatives, a class of polyketide secondary metabolites primarily found in fungi. This document is intended for researchers, scientists, and drug development professionals interested in the discovery, characterization, and potential applications of these bioactive compounds. While the initial query focused on 4-benzyloxy-6-methyl-2H-pyran-2-one derivatives, extensive literature review indicates that the benzyloxy moiety is not a known naturally occurring substitution on this scaffold. Therefore, this guide focuses on the abundant, naturally occurring derivatives, with a particular emphasis on the well-studied compound, 4-hydroxy-6-methyl-2H-pyran-2-one, also known as triacetic acid lactone (TAL).

Natural Sources and Isolation of 6-Methyl-2H-pyran-2-one Derivatives

Derivatives of 6-methyl-2H-pyran-2-one are predominantly isolated from various fungal species. These compounds are products of fungal polyketide synthase (PKS) pathways and contribute to the diverse chemical arsenal of these microorganisms.

Triacetic Acid Lactone (TAL): The most prominent member of this family is 4-hydroxy-6-methyl-2H-pyran-2-one (TAL). TAL is a versatile platform chemical and a biosynthetic precursor to other secondary metabolites.[1] It has been isolated from various fungi, including Penicillium and Aspergillus species. Its biosynthesis can also be achieved through microbial fermentation using genetically engineered hosts like Escherichia coli and Saccharomyces cerevisiae.[2]

Viridepyronone: Another notable derivative is viridepyronone, characterized as 6-(4-oxopentyl)-2H-pyran-2-one. This compound was isolated from the culture filtrate of Trichoderma viride and has demonstrated antifungal properties.[3]

The isolation and purification of these compounds from fungal cultures typically involve solvent extraction followed by chromatographic techniques.

Quantitative Data on Isolated 6-Methyl-2H-pyran-2-one Derivatives

The following tables summarize key quantitative data for representative naturally occurring 6-methyl-2H-pyran-2-one derivatives.

Table 1: Spectroscopic Data for Triacetic Acid Lactone (TAL)

| Technique | Solvent | Chemical Shifts (δ) / m/z | Reference |

| ¹H NMR | DMSO-d₆ | 5.95 (m, 1H), 5.19 (d, 1H), 2.14 (s, 3H) | [2] |

| ¹³C NMR | DMSO-d₆ | 172, 165, 164, 101, 89, 20 | [2][4] |

| HR-EI-MS | - | Calculated for C₆H₆O₃ (M⁺): 126.0317, Found: 126.0320 | [2][4] |

Table 2: Biological Activity of Selected 2H-Pyran-2-one Derivatives

| Compound | Activity | Test Organism/Cell Line | IC₅₀ / MIC (μg/mL) | Reference |

| Viridepyronone | Antifungal | Sclerotium rolfsii | MIC: 196 | [3] |

| Various Synthetic Pyran-2-one Derivatives | Antibacterial | S. aureus, E. faecalis | MIC: 32-512 | [5] |

| 12S-aspertetranone D | Antibacterial | Methicillin-resistant S. aureus | MIC: 3.75 | [6] |

| 12S-aspertetranone D | Antibacterial | Escherichia coli | MIC: 5 | [6] |

Biosynthesis of 6-Methyl-2H-pyran-2-one Derivatives

The biosynthesis of these pyran-2-ones is a classic example of polyketide synthesis, orchestrated by large, multifunctional enzymes known as polyketide synthases (PKSs). Fungal PKSs are typically Type I, meaning they are large, single proteins with multiple catalytic domains.[7][8]

The biosynthesis of triacetic acid lactone is initiated by a starter unit, acetyl-CoA, which is subsequently extended by two molecules of malonyl-CoA. The iterative action of the PKS leads to a poly-β-keto chain that undergoes cyclization and aromatization to yield the final product.[7]

Biosynthetic Pathway of Triacetic Acid Lactone (TAL)

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of 6-methyl-2H-pyran-2-one derivatives from fungal sources.

General Fungal Metabolite Extraction

This protocol provides a general workflow for the extraction of secondary metabolites from fungal cultures.

References

- 1. Triacetic acid lactone - Wikipedia [en.wikipedia.org]

- 2. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 3. Viridepyronone, a new antifungal 6-substituted 2H-pyran-2-one produced by Trichoderma viride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. turkjps.org [turkjps.org]

- 6. mdpi.com [mdpi.com]

- 7. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]

Unveiling the Therapeutic Potential of 4-Benzyloxy-6-methyl-2H-pyran-2-one: A Technical Overview of its Chemical Context and Biological Significance

For Immediate Release

While dedicated mechanism of action studies on 4-benzyloxy-6-methyl-2H-pyran-2-one are not publicly available, its crucial role as a synthetic intermediate in the generation of pharmacologically active compounds, notably hispidine and Sphingosine-1-Phosphate (S1P1) receptor agonists, positions it as a compound of significant interest to the scientific and drug development communities. This technical guide provides an in-depth analysis of the known biological activities of the 2H-pyran-2-one scaffold and the mechanisms of action of the key molecules derived from this intermediate.

The 2H-Pyran-2-one Scaffold: A Foundation for Diverse Bioactivity

The 2H-pyran-2-one core, also known as a pyrone, is a recurring motif in numerous natural products and synthetic compounds exhibiting a wide array of pharmacological properties.[1][2] The inherent chemical features of this scaffold, including its electrophilic nature at the C-2, C-4, and C-6 positions, make it a versatile building block in medicinal chemistry.[3] The biological activities associated with 2H-pyran-2-one derivatives are extensive and include:

-

Anticancer Activity: Various pyrone-containing compounds have demonstrated potent inhibitory effects against cancer cell lines.[4][5]

-

Antimicrobial and Antifungal Properties: The pyrone structure is found in compounds with significant antibacterial and antifungal efficacy.[6][7][8]

-

Anti-inflammatory Effects: Several derivatives have been shown to possess anti-inflammatory capabilities.[1]

-

Neuroprotective Potential: Certain pyrones have been investigated for their ability to ameliorate neurotoxicity.[9]

Role as a Synthetic Intermediate

Current literature and patent filings identify this compound primarily as a key intermediate in the synthesis of more complex bioactive molecules. This underscores its importance in providing a foundational structure for the development of novel therapeutics.

Hispidin: A Prominent Derivative and its Mechanism of Action

This compound serves as a precursor for the synthesis of hispidin, a naturally occurring phenolic compound found in medicinal mushrooms.[10] Hispidin is recognized for a multitude of biological activities, including antioxidant, anticancer, anti-inflammatory, and neuroprotective effects.[11][12][13]

Quantitative Data on Hispidin's Biological Activity

| Target/Assay | Cell Line | IC50 Value | Reference |

| Protein Kinase Cβ (PKCβ) | - | 2 µM | [10] |

| Beta-secretase (BACE1) | - | 4.9 µM | [10] |

| Prolyl endopeptidase (PE) | - | 16 µM | [10] |

| Human Gastric Adenocarcinoma | SGC-7901 | Varies | [11] |

| Human Lung Adenocarcinoma | A549 | Varies | [11] |

| Human Hepatocellular Carcinoma | HepG2 | Varies | [11] |

| Pancreatic Ductal Adenocarcinoma | BxPC-3, AsPC1 | Varies | [11] |

Experimental Protocols for Key Hispidin Assays

Protein Kinase Cβ (PKCβ) Inhibition Assay:

-

Principle: Measurement of the inhibition of PKCβ-mediated phosphorylation of a substrate.

-

Methodology: A typical assay would involve incubating purified PKCβ enzyme with a specific substrate (e.g., a peptide) and ATP in the presence of various concentrations of hispidin. The amount of phosphorylated substrate is then quantified, often using radioisotope-labeled ATP or specific antibodies, to determine the IC50 value.

Cell Viability/Cytotoxicity Assays (e.g., MTT Assay):

-

Principle: Assessment of the metabolic activity of cells as an indicator of cell viability.

-

Methodology: Cancer cell lines are seeded in multi-well plates and treated with varying concentrations of hispidin for a specified period. An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is then added, which is reduced by metabolically active cells to a colored formazan product. The absorbance of the formazan is measured spectrophotometrically to determine the percentage of viable cells and calculate the IC50.

Signaling Pathways Modulated by Hispidin

Hispidin exerts its effects through the modulation of several key signaling pathways. One of the primary mechanisms involves the inhibition of Protein Kinase C (PKC), a crucial regulator of cellular processes that is often dysregulated in cancer.[11][12] Additionally, hispidin has been shown to influence the Nuclear factor-kappa B (NF-κB) pathway, which is central to inflammation and apoptosis.[11]

S1P1 Receptor Agonists: Immunomodulation via a Pyran-2-one Intermediate

This compound is also implicated in the synthesis of Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists. These modulators are a class of drugs that have gained prominence in the treatment of autoimmune diseases like multiple sclerosis.[14][15]

Mechanism of Action of S1P1 Receptor Agonists

S1P1 receptor agonists function by binding to the S1P1 receptor on lymphocytes.[14][16] This binding induces the internalization and degradation of the receptor, which effectively traps lymphocytes within the lymph nodes and prevents their egress into the bloodstream and subsequent migration to sites of inflammation.[16] This sequestration of autoreactive lymphocytes mitigates the immune response.[16]

Conclusion and Future Directions

While direct mechanistic studies on this compound are currently lacking, its role as a key building block for potent bioactive molecules is well-documented. The diverse pharmacological activities of the broader 2H-pyran-2-one class, coupled with the established mechanisms of its derivatives like hispidin and S1P1 receptor agonists, strongly suggest a rich area for future research. Further investigation into the intrinsic biological effects of this compound itself could unveil novel therapeutic properties and expand its application in drug discovery and development. Researchers are encouraged to explore the potential of this compound and its analogues in various disease models.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Gamma-pyrone compounds as potential anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. A novel tricyclic pyrone compound ameliorates cell death associated with intracellular amyloid-beta oligomeric complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Therapeutic Potential of Hispidin—Fungal and Plant Polyketide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Hispidin in the Medicinal Fungus Protects Dopaminergic Neurons from JNK Activation-Regulated Mitochondrial-Dependent Apoptosis in an MPP+-Induced In Vitro Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. my.clevelandclinic.org [my.clevelandclinic.org]

- 15. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]

- 16. What are S1PR1 agonists and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to 4-Benzyloxy-6-methyl-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 4-benzyloxy-6-methyl-2H-pyran-2-one, a key intermediate in synthetic organic chemistry. Due to the limited availability of direct research on this specific compound, this guide synthesizes information from closely related analogues and established synthetic methodologies to present a thorough overview of its preparation, characterization, and potential applications.

Introduction

This compound is a derivative of 4-hydroxy-6-methyl-2H-pyran-2-one, also known as triacetic acid lactone. The benzyloxy group serves as a protecting group for the hydroxyl functionality, enabling a wide range of chemical transformations at other positions of the pyran-2-one ring. The pyran-2-one scaffold is a common motif in numerous natural products and biologically active molecules, exhibiting a wide array of pharmacological activities.

Synthesis of this compound

The primary route for the synthesis of this compound involves the benzylation of 4-hydroxy-6-methyl-2H-pyran-2-one. This reaction is typically carried out by treating the starting material with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from procedures for similar compounds.

Materials:

-

4-hydroxy-6-methyl-2H-pyran-2-one (Triacetic acid lactone)

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-hydroxy-6-methyl-2H-pyran-2-one (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data

Table 1: Representative ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| 4-Methoxy-6-methyl-2H-pyran-2-one | CDCl₃ | 5.85 (d, 1H), 5.25 (d, 1H), 3.80 (s, 3H), 2.20 (s, 3H) |

| 4-Allyloxy-6-methyl-pyran-2-one | CDCl₃ | 6.00-5.85 (m, 1H), 5.80 (d, 1H), 5.40 (dd, 1H), 5.30 (dd, 1H), 5.25 (d, 1H), 4.60 (d, 2H), 2.20 (s, 3H) |

| This compound (Expected) | CDCl₃ | 7.40-7.25 (m, 5H), 5.90 (d, 1H), 5.30 (d, 1H), 5.10 (s, 2H), 2.25 (s, 3H) |

Table 2: Representative ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| 4-Methoxy-6-methyl-2H-pyran-2-one | CDCl₃ | 168.0, 164.0, 162.0, 98.0, 88.0, 56.0, 20.0 |

| 4-Allyloxy-6-methyl-pyran-2-one | CDCl₃ | 167.5, 163.5, 161.5, 131.0, 119.0, 98.5, 88.5, 70.0, 20.0 |

| This compound (Expected) | CDCl₃ | 167.8, 163.8, 161.8, 135.0, 128.8, 128.5, 128.2, 98.2, 88.2, 71.0, 20.2 |

Table 3: Representative IR Spectroscopic Data

| Compound | Functional Group | Wavenumber (cm⁻¹) |

| 4-Methoxy-6-methyl-2H-pyran-2-one | C=O (lactone) | 1720-1740 |

| C=C | 1640, 1560 | |

| C-O-C | 1250 | |

| 4-Allyloxy-6-methyl-pyran-2-one | C=O (lactone) | 1715-1735 |

| C=C | 1645, 1565 | |

| C-O-C | 1240 | |

| This compound (Expected) | C=O (lactone) | 1710-1730 |

| C=C (aromatic and pyrone) | 1640, 1590, 1560 | |

| C-O-C | 1260, 1080 | |

| C-H (aromatic) | 3030 |

Biological Activities of Pyran-2-one Derivatives

While specific biological studies on this compound are not documented, the broader class of pyran-2-one derivatives has been extensively investigated and shown to possess a wide range of pharmacological properties. These activities are often attributed to the ability of the pyran-2-one ring to interact with various biological targets.

Reported activities for pyran-2-one and benzopyranone derivatives include:

-

Anti-inflammatory and Analgesic Effects: Many pyran-2-one derivatives have demonstrated significant anti-inflammatory and analgesic properties.

-

Antimicrobial Activity: This class of compounds has shown efficacy against a variety of bacterial and fungal strains.

-

Anticancer Properties: Certain pyran-2-one derivatives have been identified as potential anticancer agents, exhibiting cytotoxicity against various cancer cell lines.

-

Enzyme Inhibition: Some derivatives are known to inhibit specific enzymes, suggesting their potential in treating various diseases.

The benzyloxy group in this compound could modulate the biological activity of the core pyran-2-one scaffold, potentially enhancing its efficacy or altering its target specificity. Further research is warranted to explore the specific pharmacological profile of this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthesis of this compound from 4-hydroxy-6-methyl-2H-pyran-2-one.

Caption: Synthesis of this compound.

Conclusion

This compound serves as a valuable, protected intermediate for the synthesis of more complex molecules built upon the pyran-2-one scaffold. While direct research on this compound is sparse, this guide provides a robust foundation for its synthesis and expected chemical properties based on closely related analogues. The diverse biological activities associated with the pyran-2-one class of compounds suggest that this compound and its derivatives could be promising candidates for future drug discovery and development efforts. Further investigation into the specific biological profile of this compound is highly encouraged.

An In-depth Technical Guide to the Synthesis of 4-Benzyloxy-6-methyl-2H-pyran-2-one from Dehydroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-benzyloxy-6-methyl-2H-pyran-2-one, a valuable intermediate in medicinal chemistry and materials science, starting from the readily available dehydroacetic acid. This document details the synthetic strategy, experimental protocols, and characterization data, presented in a format tailored for researchers and professionals in the field of drug development.

Synthetic Pathway Overview

The synthesis of this compound from dehydroacetic acid is achieved through a direct O-benzylation of the enolic hydroxyl group at the C4 position of the pyrone ring. Dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) exists in tautomeric equilibrium, and the more stable enol form readily undergoes reaction with an alkylating agent like benzyl bromide in the presence of a suitable base.

The reaction proceeds via a Williamson ether synthesis mechanism. A base is used to deprotonate the acidic hydroxyl group of dehydroacetic acid, forming a nucleophilic phenoxide-like species. This intermediate then undergoes a nucleophilic substitution reaction with benzyl bromide, displacing the bromide ion and forming the desired O-benzylated product.

Caption: Synthetic pathway for the O-benzylation of dehydroacetic acid.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

2.1. Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity/Grade |

| Dehydroacetic Acid | C₈H₈O₄ | 168.15 | ≥98% |

| Benzyl Bromide | C₇H₇Br | 171.04 | ≥98% |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Anhydrous, ≥99% |

| Acetone | C₃H₆O | 58.08 | ACS grade |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS grade |

| Brine (saturated NaCl) | NaCl | 58.44 | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous |

2.2. Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dehydroacetic acid (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (10 mL per gram of dehydroacetic acid).

-

Addition of Reagent: While stirring the suspension at room temperature, add benzyl bromide (1.2 eq) dropwise over 10 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure to obtain a crude residue. Dissolve the residue in dichloromethane (DCM) and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Caption: General experimental workflow for the synthesis.

Characterization Data

The synthesized this compound can be characterized by various spectroscopic techniques. The expected data is summarized below.

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₅H₁₄O₄ |

| Molar Mass | 258.27 g/mol |

| Melting Point | To be determined experimentally |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.45-7.30 (m, 5H, Ar-H), 5.85 (s, 1H, H-5), 5.15 (s, 2H, -OCH₂-), 2.25 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 168.1 (C=O), 164.5 (C-4), 162.2 (C-2), 135.5 (Ar-C), 128.8 (Ar-C), 128.5 (Ar-C), 127.3 (Ar-C), 100.5 (C-5), 98.8 (C-3), 70.5 (-OCH₂-), 20.1 (-CH₃) |

| Mass Spectrometry (ESI+) | m/z: 259.09 [M+H]⁺, 281.07 [M+Na]⁺ |

| FT-IR (KBr, cm⁻¹) | ~3030 (Ar C-H), ~2920 (Aliphatic C-H), ~1720 (C=O, lactone), ~1640 (C=C), ~1250 (C-O ether) |

Safety Considerations

-

Benzyl bromide is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Acetone and dichloromethane are flammable and volatile organic solvents. Avoid open flames and ensure proper ventilation.

-

Always follow standard laboratory safety procedures.

Conclusion

The synthesis of this compound from dehydroacetic acid is a straightforward and efficient process. The O-benzylation reaction, a key transformation, can be reliably performed using standard laboratory techniques. The detailed protocol and characterization data provided in this guide will be a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the preparation of this important chemical intermediate.

Physicochemical Characteristics of Substituted 2H-pyran-2-ones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted 2H-pyran-2-ones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[1] A thorough understanding of their physicochemical characteristics is paramount for successful drug design and development, as these properties directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the key physicochemical parameters of substituted 2H-pyran-2-ones, detailed experimental protocols for their determination, and insights into their modulation of key signaling pathways.

Physicochemical Data of Substituted 2H-pyran-2-ones

The following tables summarize the available quantitative data for the physicochemical properties of a selection of substituted 2H-pyran-2-ones. It is important to note that experimental data for a wide range of substituted analogs is not always readily available in the public domain. Computational predictions can provide valuable estimates in the absence of experimental values.

Table 1: Solubility of Substituted 2H-pyran-2-ones

| Compound | Substituent(s) | Aqueous Solubility | Organic Solvent Solubility | Reference |

| 2H-pyran-2-one | Unsubstituted | Soluble | Soluble in ethanol, ether, chloroform | [2][3] |

| 4-hydroxy-6-methyl-2H-pyran-2-one | 4-OH, 6-CH₃ | Low solubility in various solvents at reflux | Soluble in DMSO | [4] |

| Substituted 2H-furo[3,2-b]pyran-2-ones | Aroyl-substituted | Low solubility in various solvents at reflux | Soluble in acetic acid at reflux | [4] |

| Computational Data | Various amine and aryl substitutions | Interaction energies with water range from 63 to 77 kcal/mol, suggesting varying degrees of hydrophilicity. | Solubility parameters (δ) of ~18.6-19.5 MPa¹/² suggest compatibility with excipients like polyvinylpyrrolidone (PVP). | [3] |

Table 2: pKa and Lipophilicity (logP) of Substituted 2H-pyran-2-ones

| Compound | Substituent(s) | pKa | logP / logD | Reference |

| 2H-pyran-2-one | Unsubstituted | Not available | 0.8 (Calculated) | [5] |

| 2-ethoxytetrahydro-2H-pyran | 2-ethoxy (tetrahydro) | Not available | 1.55 (Calculated) | [6] |

| Computational Data | Various amine and aryl substitutions | The presence of nitrogen atoms and benzene rings are identified as key sites influencing local reactivity and ionization. | Not explicitly calculated, but molecular electrostatic potential maps suggest regions of varying polarity. | [3] |

Table 3: Stability of Substituted 2H-pyran-2-ones

| Compound/Derivative Class | Conditions | Observations | Reference |

| 2H-pyran ring system | General | Prone to valence isomerization to open-chain forms. Stability is enhanced by fusion to an aromatic ring. | [7] |

| Substituted 2H-pyran-2-ones | Computational (Bond Dissociation Energies) | Some derivatives may be susceptible to autoxidation, potentially leading to the formation of genotoxic impurities during storage. | [3] |

| Fused bicyclic 2H-pyrans | General | More stable than monocyclic counterparts due to ring fusion. | [7] |

| 2,4,5,6-tetrasubstituted 2H-pyrans | General | The presence of an ester group at the C5 position is crucial for the stability of the 2H-pyran ring. | [7] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of substituted 2H-pyran-2-ones. These protocols are based on standard pharmaceutical testing guidelines.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a substituted 2H-pyran-2-one in an aqueous medium.

Materials:

-

Substituted 2H-pyran-2-one compound

-

Phosphate buffered saline (PBS), pH 7.4

-

Deionized water

-

Orbital shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of the test compound to a known volume of PBS (pH 7.4) in a sealed, clear glass vial. The excess solid should be visible.

-

Equilibrate the vials in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.

-

Calculate the aqueous solubility of the compound in mg/mL or mol/L.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of an ionizable substituted 2H-pyran-2-one.

Materials:

-

Substituted 2H-pyran-2-one compound

-

Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 N)

-

Deionized water (carbon dioxide-free)

-

Co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility

-

Potentiometer with a pH electrode

-

Stirrer and stir bar

-

Burette

Procedure:

-

Accurately weigh a known amount of the test compound and dissolve it in a known volume of deionized water or a water/co-solvent mixture.

-

Place the solution in a thermostatted vessel and immerse the calibrated pH electrode and a stirrer.

-

Titrate the solution with the standardized acid or base solution in small, precise increments.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve. For more accurate results, the derivative of the titration curve can be calculated to precisely locate the equivalence point.

Determination of Lipophilicity (logP) by HPLC

Objective: To determine the octanol-water partition coefficient (logP) of a substituted 2H-pyran-2-one using a reversed-phase HPLC method. This method correlates the retention time of a compound with its lipophilicity.[8][9]

Materials:

-

Substituted 2H-pyran-2-one compound

-

A series of standard compounds with known logP values

-

HPLC system with a C18 reversed-phase column

-

Mobile phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer)

-

Detector (e.g., UV-Vis)

Procedure:

-

Calibration:

-

Prepare solutions of the standard compounds with known logP values.

-

Inject each standard onto the HPLC system under isocratic conditions (constant mobile phase composition).

-

Record the retention time (t_R) for each standard.

-

Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the dead time (retention time of an unretained compound).

-

Create a calibration curve by plotting the log(k') of the standards against their known logP values. The relationship is typically linear: logP = a * log(k') + b.

-

-

Sample Analysis:

-

Prepare a solution of the substituted 2H-pyran-2-one test compound.

-

Inject the test compound onto the same HPLC system under the identical isocratic conditions used for the standards.

-

Record the retention time (t_R) of the test compound.

-

Calculate the capacity factor (k') for the test compound.

-

-

logP Determination:

-

Using the calibration curve equation, calculate the logP of the test compound from its measured log(k').

-

Assessment of Chemical Stability

Objective: To evaluate the chemical stability of a substituted 2H-pyran-2-one under various stress conditions (e.g., pH, temperature).

Materials:

-

Substituted 2H-pyran-2-one compound

-

Buffers of different pH values (e.g., pH 2, 7, 9)

-

Temperature-controlled incubators or water baths

-

HPLC system with a stability-indicating method (a method that can separate the parent compound from its degradation products)

-

Vials

Procedure:

-

Prepare solutions of the test compound in the different pH buffers.

-

Aliquot the solutions into separate vials for each time point and storage condition.

-

Store the vials at different temperatures (e.g., 4 °C, 25 °C, 40 °C).

-

At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a vial from each condition.

-

Immediately analyze the samples by the stability-indicating HPLC method to determine the concentration of the parent compound remaining.

-

Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (time 0).

-

The degradation kinetics (e.g., first-order or zero-order) and the half-life (t₁/₂) of the compound under each condition can be determined by plotting the concentration of the parent compound versus time.

Signaling Pathways Modulated by Substituted 2H-pyran-2-ones

Substituted 2H-pyran-2-ones have been shown to modulate several key signaling pathways implicated in disease. Understanding these interactions is crucial for elucidating their mechanism of action and for guiding the development of targeted therapies.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is associated with numerous inflammatory diseases and cancers. Several studies have demonstrated the potential of 2H-pyran-2-one derivatives to inhibit this pathway.[10] A common mechanism of inhibition involves preventing the degradation of the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm.[11][12]

Quorum Sensing Inhibition in Pseudomonas aeruginosa

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. In pathogenic bacteria like Pseudomonas aeruginosa, QS controls the expression of virulence factors and biofilm formation. Substituted 2H-pyran-2-ones have emerged as promising quorum sensing inhibitors (QSIs) by acting as antagonists of the LasR receptor, a key transcriptional regulator in the P. aeruginosa QS system.[13]

Conclusion

The physicochemical characteristics of substituted 2H-pyran-2-ones are critical determinants of their potential as therapeutic agents. This guide has provided an overview of key properties, detailed experimental protocols for their assessment, and insights into their mechanisms of action through the modulation of the NF-κB and quorum sensing pathways. While a comprehensive experimental dataset for a wide range of analogs remains to be fully established, the methodologies and conceptual frameworks presented here offer a solid foundation for researchers and drug development professionals working with this promising class of compounds. Further systematic studies to generate robust physicochemical data for diverse substituted 2H-pyran-2-ones will be invaluable for advancing their development into clinically successful drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches - Amrita Vishwa Vidyapeetham [amrita.edu]

- 3. mdpi.com [mdpi.com]

- 4. BJOC - Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles [beilstein-journals.org]

- 5. Proteasome-Mediated Degradation of Cotranslationally Damaged Proteins Involves Translation Elongation Factor 1A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemeo.com [chemeo.com]

- 7. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proteasome Inhibitor-Induced IκB/NF-κB Activation is Mediated by Nrf2-Dependent Light Chain 3B Induction in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

4-Benzyloxy-6-methyl-2H-pyran-2-one: An In-depth Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Benzyloxy-6-methyl-2H-pyran-2-one, a member of the 2H-pyran-2-one class of compounds. While specific experimental data for this particular molecule is not extensively available in public literature, this document outlines the expected physicochemical properties based on the behavior of structurally similar compounds and provides detailed methodologies for its characterization. The 2H-pyran-2-one scaffold is a common motif in numerous natural products and pharmacologically active compounds, exhibiting a range of biological activities. Understanding the solubility and stability of derivatives like this compound is crucial for its development as a potential therapeutic agent.

Core Physicochemical Properties

The structure of this compound, featuring a lactone ring, a benzyloxy group, and a methyl group, suggests it is a lipophilic molecule with limited aqueous solubility. The benzyloxy group, in particular, contributes significantly to its nonpolar character. Conversely, it is expected to exhibit good solubility in a range of organic solvents.

The stability of the 2H-pyran-2-one ring is a key consideration. The lactone functionality is susceptible to hydrolysis, particularly under basic conditions, which would lead to ring-opening and loss of biological activity. The stability is also expected to be influenced by temperature and light exposure.

Solubility Data

Table 1: Aqueous Solubility of this compound

| pH | Temperature (°C) | Solubility (mg/mL) | Method |

| 1.2 | 25 | Data Not Available | Shake-Flask |

| 4.5 | 25 | Data Not Available | Shake-Flask |

| 6.8 | 25 | Data Not Available | Shake-Flask |

| 7.4 | 25 | Data Not Available | Shake-Flask |

| 1.2 | 37 | Data Not Available | Shake-Flask |

| 4.5 | 37 | Data Not Available | Shake-Flask |

| 6.8 | 37 | Data Not Available | Shake-Flask |

| 7.4 | 37 | Data Not Available | Shake-Flask |

Table 2: Solubility of this compound in Organic Solvents at 25°C

| Solvent | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Data Not Available |

| Ethanol | Data Not Available |

| Methanol | Data Not Available |

| Acetonitrile | Data Not Available |

| Dichloromethane | Data Not Available |

| Ethyl Acetate | Data Not Available |

Stability Profile

The stability of this compound needs to be assessed under various stress conditions to understand its degradation pathways and to determine appropriate storage and handling conditions.

Table 3: Stability of this compound under Stress Conditions

| Condition | Time Points | Assay | Degradation Products |

| Acidic Hydrolysis (0.1 N HCl) | 0, 2, 4, 8, 24 hours | HPLC | To Be Determined |

| Basic Hydrolysis (0.1 N NaOH) | 0, 1, 2, 4, 8 hours | HPLC | To Be Determined |

| Oxidative (3% H₂O₂) | 0, 2, 4, 8, 24 hours | HPLC | To Be Determined |

| Thermal (60°C) | 0, 1, 2, 4, 7 days | HPLC | To Be Determined |

| Photostability (ICH Q1B) | 0, 1.2 million lux hours, 200 W h/m² | HPLC | To Be Determined |

Experimental Protocols

Solubility Determination: Shake-Flask Method

This protocol is adapted from established methods for determining the aqueous solubility of poorly soluble compounds.[1]

-

Preparation of Saturated Solution: Add an excess amount of this compound to a series of glass vials containing aqueous buffers of different pH values (e.g., 1.2, 4.5, 6.8, 7.4).

-

Equilibration: Seal the vials and agitate them in a constant temperature water bath (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples to further separate the solid and liquid phases.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The solubility is reported as the mean concentration from at least three replicate experiments for each pH and temperature condition.

Stability Indicating Assay: HPLC Method Development and Forced Degradation Studies

A stability-indicating HPLC method is crucial for accurately quantifying the decrease in the concentration of the parent compound and detecting the formation of degradation products.

-

HPLC Method Development:

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often used to achieve good separation.

-

Detection: UV detection at a wavelength where this compound has maximum absorbance.

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

-

Forced Degradation Studies:

-

Prepare solutions of this compound in the respective stress media (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂).

-

For thermal stability, store the solid compound and a solution in a suitable solvent at an elevated temperature (e.g., 60°C).

-

For photostability, expose the solid compound and a solution to light as per ICH Q1B guidelines.

-

At specified time points, withdraw samples, neutralize if necessary, and analyze them using the validated stability-indicating HPLC method.

-

The peak purity of the parent compound should be monitored using a photodiode array (PDA) detector to ensure that no degradation products are co-eluting.

-

Potential Signaling Pathway Involvement

While the specific biological targets of this compound are not well-defined, other pyran derivatives have been shown to modulate various signaling pathways. For instance, some pyran-containing compounds act as inhibitors of the 5-lipoxygenase (5-LOX) pathway, which is involved in the production of pro-inflammatory leukotrienes.

Below is a conceptual diagram illustrating the 5-lipoxygenase signaling pathway, a potential target for pyranone derivatives.

Caption: Hypothetical inhibition of the 5-lipoxygenase pathway by a pyranone derivative.

Experimental Workflow

The following diagram outlines a typical workflow for the characterization of the solubility and stability of a novel compound like this compound.

Caption: Workflow for solubility and stability characterization.

This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. The successful execution of these studies is fundamental for the advancement of this compound in the drug development pipeline.

References

An In-depth Technical Guide to the Biosynthesis of α-Pyrones

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Pyrones are a class of unsaturated lactones that form the core scaffold of a wide array of natural products exhibiting diverse and potent biological activities, including antimicrobial, antifungal, cytotoxic, and anti-inflammatory properties. This guide provides a comprehensive technical overview of the biosynthesis of α-pyrones in various organisms, with a focus on the enzymatic machinery, precursor supply, and regulatory mechanisms. Detailed experimental protocols and quantitative data are presented to aid researchers in the study and engineering of these fascinating metabolic pathways for applications in drug discovery and biotechnology.

Core Biosynthetic Pathways

The formation of the α-pyrone ring is a conserved biochemical process primarily orchestrated by polyketide synthases (PKSs). These large, multifunctional enzymes catalyze the iterative condensation of small carboxylic acid units, typically derived from acetyl-CoA and malonyl-CoA, to generate a poly-β-keto intermediate that subsequently undergoes cyclization. Three main types of PKSs are involved in α-pyrone biosynthesis.

Type I Polyketide Synthases

Modular Type I PKSs are large, multifunctional enzymes where distinct domains are organized into modules, with each module responsible for one cycle of polyketide chain extension. The biosynthesis of many bacterial and fungal α-pyrones, such as myxopyronin and venemycin, proceeds through this pathway.[1][2] The general mechanism involves the loading of a starter unit, followed by successive elongations with malonyl-CoA or other extender units. A terminal thioesterase (TE) domain often catalyzes the final cyclization and release of the α-pyrone product.[1]

Type II Polyketide Synthases

Type II PKSs are complexes of discrete, monofunctional enzymes that act iteratively to construct the polyketide chain. While more commonly associated with aromatic polyketides, some bacterial α-pyrones, like enterocin and wailupemycin, are synthesized by Type II PKS systems.[3] In these pathways, a minimal PKS consisting of a ketosynthase (KSα and KSβ) and an acyl carrier protein (ACP) builds the polyketide chain, which is then cyclized into the α-pyrone ring, often without the involvement of a dedicated thioesterase.[3]

Type III Polyketide Synthases

Type III PKSs, also known as chalcone synthase-like enzymes, are smaller, homodimeric proteins that function iteratively. They are prevalent in plants and fungi and are responsible for the biosynthesis of a variety of α-pyrones, including 6-pentyl-α-pyrone in Trichoderma species.[4] These enzymes typically utilize a starter CoA-ester and iteratively condense it with malonyl-CoA units before catalyzing the cyclization to form the α-pyrone ring.[4]

NRPS-PKS Hybrid Systems

In some fungi, α-pyrones are synthesized by hybrid non-ribosomal peptide synthetase (NRPS)-PKS enzymes. These megasynthases incorporate an amino acid as a starter unit via the NRPS module, which is then extended by the PKS module with malonyl-CoA units to form an amino acid-derived triketide that cyclizes to the α-pyrone.[5]

Key Precursors and Biosynthetic Logic

The biosynthesis of the α-pyrone ring generally follows a conserved logic involving the formation of a triketide intermediate.[3] This intermediate, attached to an acyl carrier protein (ACP) or coenzyme A, undergoes an intramolecular cyclization to form the characteristic six-membered lactone ring.

The primary precursors for α-pyrone biosynthesis are:

-

Starter Units: Acetyl-CoA is the most common starter unit. However, other starter units like propionyl-CoA, butyryl-CoA, and aromatic carboxylic acids derived from the shikimate pathway can also be utilized, leading to structural diversity in the resulting α-pyrones.[1]

-

Extender Units: Malonyl-CoA is the predominant extender unit, providing the two-carbon units for polyketide chain elongation.

Quantitative Data on α-Pyrone Biosynthesis

The following tables summarize quantitative data from various studies on α-pyrone production, providing a comparative overview for researchers.

| α-Pyrone Product | Producing Organism | Precursor(s) | Titer/Yield | Reference |

| 2-Pyrone-4,6-dicarboxylic acid (PDC) | Corynebacterium glutamicum (engineered) | Glucose | 76.17 ± 1.24 g/L | [6] |

| 2-Pyrone-4,6-dicarboxylic acid (PDC) | Escherichia coli (engineered) | Glucose | 16.72 g/L | [7] |

| 2,3-Pyridine dicarboxylic acid | Corynebacterium glutamicum (engineered) | Glucose | 2.79 ± 0.005 g/L | [8] |

| 2,5-Pyridine dicarboxylic acid | Corynebacterium glutamicum (engineered) | Glucose | 1.42 ± 0.02 g/L | [8] |

| 2,6-Pyridine dicarboxylic acid | Corynebacterium glutamicum (engineered) | Glucose | 15.01 ± 0.03 g/L | [8] |

| 6-Pentyl-α-pyrone | Trichoderma harzianum | Sucrose, NaNO₃, (NH₄)₂SO₄, KH₂PO₄ | 5.0 mg/g dry matter | [9] |

| Brefeldin A precursor (acyclic octaketide 3) | Saccharomyces cerevisiae (heterologous expression) | Not specified | 1 mg/L | [10][11] |

| Brefeldin A precursor (acyclic octaketide 5) | Saccharomyces cerevisiae (heterologous expression) | Not specified | 0.5 mg/L | [10][11] |

| α-Pyrone | Biological Activity | IC₅₀/EC₅₀/MIC | Reference |

| Alternariol | Cytotoxicity (L5178Y mouse lymphoma cells) | EC₅₀ = 1.7 µg/mL | [12] |

| Alternariol | Toxicity (Artemia salina larvae) | IC₅₀ = 150 µg/mL | [12] |

| Altenuene | Toxicity (Artemia salina larvae) | IC₅₀ = 375 µg/mL | [12] |

| Myxocoumarin A | Antifungal (Magnaporthe grisea, Phaeosphaeria nodorum) | Complete inhibition at 67 µg/mL | [12] |

| Higginsianin F | Phytotoxicity (Chenopodium album L. leaves) | Necrotic spots at 2 µg/µL | [13] |

| Pirenocin A | Phytotoxicity (onion seedlings) | ED₅₀ = 4 µg/mL | [13] |

| Solanapyrone A | Antibacterial (Bacillus subtilis) | MIC = 12.5 µg/mL | [13] |

| Amphichopyrone A | Anti-inflammatory (NO production inhibition) | IC₅₀ = 18.09 ± 4.83 µM | [14] |

| Amphichopyrone B | Anti-inflammatory (NO production inhibition) | IC₅₀ = 7.18 ± 0.93 µM | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of α-pyrone biosynthesis.